Welcome to the BenchChem Online Store!
molecular formula C10H15N3O2S2 B8519661 N-[1-(Methylsulfanyl)-2-nitroethenyl]-4-(1,3-thiazol-2-yl)butan-1-amine CAS No. 61832-44-8

N-[1-(Methylsulfanyl)-2-nitroethenyl]-4-(1,3-thiazol-2-yl)butan-1-amine

Cat. No. B8519661
M. Wt: 273.4 g/mol
InChI Key: LEPBLJPGKGRXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04028379

Procedure details

A solution of 2-(4-aminobutyl)thiazole (1.56 g) in methanol (35 ml) was added dropwise over 30 minutes to a stirred solution of 1-methylsulphinyl-1-methylthio -2-nitroethylene (1.81 g) in methanol (60 ml). The product was isolated as in the previous Examples and recrystallised from isopropanol to give the title product, m.p. 75.5°-76°.
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
1-methylsulphinyl-1-methylthio -2-nitroethylene
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[S:7][CH:8]=[CH:9][N:10]=1.[CH3:11][S:12]([C:14](SC)=[CH:15][N+:16]([O-:18])=[O:17])=O>CO>[CH3:11][S:12][C:14]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[S:7][CH:8]=[CH:9][N:10]=1)=[CH:15][N+:16]([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
1.56 g
Type
reactant
Smiles
NCCCCC=1SC=CN1
Name
1-methylsulphinyl-1-methylthio -2-nitroethylene
Quantity
1.81 g
Type
reactant
Smiles
CS(=O)C(=C[N+](=O)[O-])SC
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recrystallised from isopropanol

Outcomes

Product
Name
Type
product
Smiles
CSC(=C[N+](=O)[O-])NCCCCC=1SC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.